molecular formula C27H30N4O2 B3006471 (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone CAS No. 2415630-53-2

(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone

Cat. No. B3006471
CAS RN: 2415630-53-2
M. Wt: 442.563
InChI Key: GWXIZKNPEHXVOE-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in several fields. In

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in several fields. Some of the scientific research applications of this compound include:
1. Neuroscience: This compound has been shown to have an affinity for the dopamine transporter, making it a potential tool for the study of dopamine-related disorders such as Parkinson's disease.
2. Cancer Research: This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer drug candidate.
3. Drug Addiction: This compound has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of this compound, which may lead to the discovery of new potential applications.
2. Anti-cancer properties: Further research is needed to explore the anti-cancer properties of this compound, including its potential as a drug candidate for cancer treatment.
3. Drug addiction treatment: Further research is needed to explore the potential of this compound as a treatment for drug addiction, including its efficacy and safety in human trials.
4. Neurological disorders: Further research is needed to explore the potential of this compound for the treatment of neurological disorders such as Parkinson's disease, including its efficacy and safety in human trials.
In conclusion, (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone is a valuable tool for scientific research, with potential applications in several fields. Its synthesis method has been optimized to yield high purity and high yield of the compound, and its various biochemical and physiological effects make it a versatile tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in cancer treatment, drug addiction treatment, and neurological disorders.

Advantages and Limitations for Lab Experiments

(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity and high yield: The synthesis method of this compound has been optimized to yield high purity and high yield of the compound, making it easy to obtain in large quantities.
2. Versatility: This compound has various biochemical and physiological effects, making it a valuable tool for researchers in several fields.
Some of the limitations of this compound include:
1. Limited availability: This compound is not commercially available, and its synthesis requires specialized equipment and expertise.
2. Lack of understanding of mechanism of action: The mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone. Some of the potential areas for further research include:
1.

Synthesis Methods

The synthesis of (4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone involves a series of chemical reactions. The first step is the condensation of 4-benzhydrylpiperazine with 6-bromo-4-(oxan-4-yl)pyrimidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the treatment of the resulting compound with acetic anhydride to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2/c32-27(25-19-24(28-20-29-25)21-11-17-33-18-12-21)31-15-13-30(14-16-31)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,19-21,26H,11-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXIZKNPEHXVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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